Cyclopropyl (2-methylphenyl)methanol
Overview
Description
Cyclopropyl (2-methylphenyl)methanol is an organic compound with the molecular formula C11H14O It is a derivative of methanol where the hydrogen atom is replaced by a cyclopropyl group and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl (2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 2-methylbenzaldehyde under controlled conditions. The reaction typically takes place in an anhydrous ether solvent at low temperatures to ensure the stability of the reactants and the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl (2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl (2-methylphenyl)ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclopropyl (2-methylphenyl)methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Cyclopropyl (2-methylphenyl)ketone.
Reduction: Cyclopropyl (2-methylphenyl)methane.
Substitution: Depending on the reagent used, different substituted derivatives of this compound can be formed.
Scientific Research Applications
Cyclopropyl (2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of cyclopropyl (2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl (4-methoxy-2-methylphenyl)methanol
- Cyclopropyl (2-methylphenyl)ketone
- Cyclopropyl (2-methylphenyl)methane
Uniqueness
Cyclopropyl (2-methylphenyl)methanol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its cyclopropyl group imparts rigidity and strain to the molecule, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
cyclopropyl-(2-methylphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9,11-12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIQSIAZIIYPCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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